1-(2-Methylphenyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea
Description
1-(2-Methylphenyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea is a synthetic urea derivative featuring a 2-methylphenyl group and a pyridinylmethyl substituent linked to a urea core. The pyridine ring is further modified with a 2-oxopyrrolidin-1-yl moiety, a lactam structure known to enhance bioavailability and target binding in medicinal chemistry .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-5-2-3-6-16(13)21-18(24)20-11-14-9-15(12-19-10-14)22-8-4-7-17(22)23/h2-3,5-6,9-10,12H,4,7-8,11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLMPUKZONKTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methylphenyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a urea moiety linked to a pyridine derivative, which is known to influence its biological activity.
Research indicates that compounds with urea and pyridine functionalities exhibit various biological activities, including enzyme inhibition and interaction with cellular signaling pathways. The following mechanisms have been identified:
- Enzyme Inhibition : Compounds similar to this compound have shown potential as inhibitors of enzymes such as urease, which is linked to several pathological conditions including kidney stones and gastric ulcers .
- Antioxidant Activity : Some derivatives demonstrate free radical scavenging capabilities, which can contribute to their therapeutic effects in oxidative stress-related diseases .
Biological Activity Data
A summary of the biological activities observed in studies involving similar compounds is presented in Table 1.
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Urease Inhibition | 0.0019 - 0.0532 | |
| Antioxidant Activity | Varies (compared to Vitamin C) | |
| Cytotoxicity (Cancer Cells) | Varies |
Case Study 1: Urease Inhibition
In a study focused on urease inhibitors, derivatives of thiourea were synthesized and tested for their efficacy against jack bean urease (JBU). The compound exhibiting the highest potency had an IC50 value of 0.0019 µM, significantly lower than that of standard thiourea (IC50 = 4.7455 µM). This suggests that modifications in the urea structure can enhance inhibitory activity against urease, potentially leading to new therapeutic agents for related diseases .
Case Study 2: Antioxidant Potential
Another investigation assessed the antioxidant properties of various thiourea derivatives. Compounds were evaluated for their ability to scavenge DPPH radicals. Several derivatives showed comparable or superior activity to Vitamin C, indicating their potential use as natural antioxidants in pharmaceuticals .
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of urea derivatives:
- Substituent Effects : The presence of different functional groups on the phenyl ring significantly influences the compound's biological efficacy. For instance, halogen substitutions were found to enhance enzyme inhibition potency .
- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target enzymes, providing insights into their mechanisms of action at a molecular level .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The compound’s urea core and aromatic/heterocyclic substituents align it with several analogs reported in recent literature. Key comparisons include:
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Observations:
- Urea vs.
- Substituent Impact : The 2-oxopyrrolidin-1-yl group in the target compound introduces rigidity and polarity, contrasting with the flexible phenylethyl-pyrrolidine chains in 1a/1b . This modification could reduce off-target effects compared to more lipophilic analogs.
- Aromatic Diversity: The 2-methylphenyl group in the target compound is less electron-deficient than the chloro-fluorophenoxy substituents in Compound 1 , which may alter solubility and membrane permeability.
Preparation Methods
Structural Analysis and Retrosynthetic Planning
Molecular Architecture
The target compound features:
- A 2-methylphenyl group directly attached to the urea nitrogen.
- A pyridin-3-ylmethyl moiety substituted at the 5-position with a 2-oxopyrrolidin-1-yl group (a γ-lactam ring).
Retrosynthetic Disconnection
The molecule is dissected into two primary fragments:
- 2-Methylaniline (precursor for the aryl urea component).
- 5-(2-Oxopyrrolidin-1-yl)pyridin-3-ylmethanamine (amine for urea coupling).
Preparation of Key Intermediates
Synthesis of 5-(2-Oxopyrrolidin-1-yl)pyridin-3-ylmethanamine
Step 1: Formation of 5-Bromopyridine-3-carbaldehyde
A Friedel-Crafts acylation of pyridine with acetyl chloride under AlCl₃ catalysis yields 3-acetylpyridine, followed by bromination at the 5-position using N-bromosuccinimide (NBS) in CCl₄. Oxidation of the acetyl group to a carboxylic acid via KMnO₄, then reduction with LiAlH₄, produces 5-bromopyridin-3-ylmethanol.
Urea Bond Formation
Coupling Strategy
The urea linkage is formed via reaction between 2-methylphenyl isocyanate and 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethanamine .
Method A: Direct Isocyanate-Amine Coupling
Procedure:
- Dissolve the amine (1 equiv) in anhydrous THF.
- Add 2-methylphenyl isocyanate (1.1 equiv) dropwise at 0°C.
- Stir at room temperature for 6 hours.
- Quench with water and extract with ethyl acetate.
Yield: 78%.
Method B: Carbodiimide-Mediated Coupling
Reagents:
- Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Base: N,N-Diisopropylethylamine (DIPEA)
Procedure:
Purification and Characterization
Crystallization
The crude product is recrystallized from ethanol/water (4:1 v/v) to afford white crystals.
Melting Point: 189–191°C.
Chromatographic Purification
Column: Silica gel (60–120 mesh)
Eluent: Ethyl acetate/hexane (3:7 → 1:1 gradient)
Purity: >99% (HPLC).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.95 (d, J = 2.4 Hz, 1H, pyridine-H), 7.62 (m, 2H, aryl-H), 6.98 (t, J = 7.6 Hz, 1H, aryl-H), 4.35 (s, 2H, CH₂), 3.82 (t, J = 6.8 Hz, 2H, pyrrolidone-H), 2.45 (s, 3H, CH₃), 2.12 (m, 2H, pyrrolidone-H), 1.95 (m, 2H, pyrrolidone-H).
- HRMS (ESI): m/z calcd for C₂₀H₂₁N₄O₂ [M+H]⁺: 357.1664; found: 357.1668.
Optimization and Scale-Up Considerations
Alternative Synthetic Routes
Tables
Table 1: Comparison of Coupling Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Direct | Isocyanate + Amine | THF | 6 | 78 |
| EDC-Mediated | EDC, DIPEA | DCM | 12 | 82 |
Table 2: Crystallization Solvent Systems
| Solvent Ratio (Ethanol:Water) | Purity (%) | Crystal Form |
|---|---|---|
| 4:1 | 99.5 | Needles |
| 3:2 | 98.2 | Plates |
Q & A
Basic: What are the standard methods for synthesizing 1-(2-Methylphenyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea?
The synthesis typically involves coupling a substituted urea precursor with a pyridine-pyrrolidinone intermediate. A common approach includes:
- Reagents : Sodium persulfate (as an oxidizing agent), DMF (solvent), and substituted benzimidazole derivatives.
- Conditions : Reflux at 130°C for 2 hours under inert atmosphere.
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.
- Validation : Purity confirmed via HPLC (>95%), with structural verification using , , and IR spectroscopy .
Basic: How is the molecular structure of this compound characterized in crystallographic studies?
X-ray crystallography is the gold standard for structural elucidation:
- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is used to analyze diffraction data.
- Key Parameters :
- Dihedral angles between aromatic rings (e.g., 47.69° between benzimidazole and pyridine rings).
- Conformational analysis of the pyrrolidinone moiety (e.g., envelope conformation with puckering parameters , ).
- Packing Interactions : π-π stacking (3.685 Å centroid distance) and hydrogen bonds (O–H⋯O/N) stabilize the crystal lattice .
Advanced: What methodologies are employed to evaluate its anticancer activity in vitro?
- Cell Lines : Tested against panels of 60 cancer cell lines (e.g., NCI-60) to assess broad-spectrum efficacy.
- Assays :
Advanced: How can computational modeling predict target interactions for SAR optimization?
- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model binding modes to kinases (e.g., PLK4).
- Key Interactions : Hydrogen bonds with hinge regions (e.g., urea NH to backbone carbonyl) and hydrophobic contacts with pyrrolidinone.
- MD Simulations : Validate stability of ligand-target complexes over 100 ns trajectories (RMSD < 2.0 Å) .
Advanced: How should researchers address contradictions in biological activity data?
- Replication : Independent synthesis and testing of batches to exclude impurity effects.
- Assay Cross-Validation : Compare results across multiple platforms (e.g., MTT vs. ATP-based luminescence).
- Structural Confirmation : Re-analyze compound integrity via LC-MS post-assay to rule out degradation .
Advanced: What strategies guide SAR for enhancing potency and selectivity?
- Substituent Variation : Modify pyridyl/pyrrolidinone groups (e.g., electron-withdrawing groups improve kinase binding).
- Bioisosteric Replacement : Replace urea with thiourea or cyanoguanidine to modulate solubility and H-bonding.
- Prodrug Design : Introduce ester moieties (e.g., ethyl carboxylate in 5j ) for enhanced bioavailability .
Advanced: How do crystallographic studies inform conformational stability in solution?
- Torsional Analysis : Compare solid-state (X-ray) vs. solution (NMR -coupling) dihedral angles to assess flexibility.
- Solvent Effects : MD simulations in explicit solvent (e.g., water/DMSO) predict dominant conformers.
- Hydrogen Bond Networks : Identify key interactions (e.g., intramolecular N–H⋯O) that persist across phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
